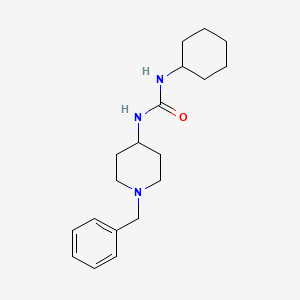
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs. It is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines. MDPV has been the subject of extensive scientific research due to its potential as a drug of abuse and its potential therapeutic applications.
Wirkmechanismus
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine produces its effects by acting as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This leads to increased activation of the corresponding receptors, which in turn produces the desired effects.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and other neurotransmitters, which can cause changes in mood, motivation, and behavior. Chronic use of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been associated with a range of adverse effects, including psychosis, addiction, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the effects of these neurotransmitters on the central nervous system. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is also a potent stimulant that can produce a range of adverse effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine. One area of interest is the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine, particularly in the treatment of ADHD and narcolepsy. Another area of interest is the development of new analogs of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine that have improved selectivity and reduced adverse effects. Finally, there is a need for further research on the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine use, particularly on the cardiovascular system and the risk of addiction and psychosis.
Synthesemethoden
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine is synthesized from piperonal, which is a precursor compound that is obtained from the essential oil of sassafras. The synthesis involves a series of chemical reactions that include condensation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has been extensively studied for its potential as a drug of abuse and its effects on the central nervous system. It has been found to produce effects similar to those of cocaine and amphetamines, including increased alertness, euphoria, and enhanced cognitive function. 1-(4-methoxy-2,3-dimethylbenzyl)-4-methylpiperidine has also been found to have potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-7-9-17(10-8-12)11-15-5-6-16(18-4)14(3)13(15)2/h5-6,12H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJDBLXPJEPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)


![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)
